molecular formula C12H13NO B11907349 4-[(1R)-1-aminoethyl]naphthalen-1-ol

4-[(1R)-1-aminoethyl]naphthalen-1-ol

Cat. No.: B11907349
M. Wt: 187.24 g/mol
InChI Key: JPLPWOCTHNZHMW-MRVPVSSYSA-N
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Description

4-[(1R)-1-aminoethyl]naphthalen-1-ol is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an aminoethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-aminoethyl]naphthalen-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the aminoethyl group.

    Nitration: Naphthalene is nitrated to form 4-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, resulting in 4-aminonaphthalene.

    Alkylation: The amino group is then alkylated with an appropriate reagent to introduce the aminoethyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-aminoethyl]naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Various reduced derivatives

    Substitution: Substituted naphthalenes

Scientific Research Applications

4-[(1R)-1-aminoethyl]naphthalen-1-ol exhibits significant biological properties, making it a subject of extensive research:

  • Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of multi-drug resistant bacteria, which is crucial in the context of rising antibiotic resistance.
  • Enzyme Modulation : Research indicates that it can influence metabolic pathways by modulating enzyme activity related to drug metabolism and detoxification processes. This modulation can have implications for improving drug efficacy and reducing toxicity in therapeutic settings.

Antimicrobial Research

  • Case Study : A study evaluated the antimicrobial efficacy of this compound against resistant strains of Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for new antibiotics .

Cancer Treatment

  • In Vivo Studies : In xenograft models, the compound exhibited substantial tumor growth inhibition rates (up to 60%) at doses of 20 mg/kg. This indicates its potential therapeutic role in oncology .
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its selectivity and safety profile.

Inflammation Control

  • Anti-inflammatory Effects : Studies have shown that treatment with this compound resulted in a significant decrease in paw swelling in models of induced arthritis. This suggests potential applications in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[(1R)-1-aminoethyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-naphthol
  • 5-amino-1-naphthol
  • 4-amino-1-naphthol hydrochloride

Uniqueness

4-[(1R)-1-aminoethyl]naphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its aminoethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.

Biological Activity

4-[(1R)-1-aminoethyl]naphthalen-1-ol, also known as 4-amino-1-naphthol, is an organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉NO, consisting of a naphthalene ring substituted with an amino group and a hydroxyl group. This structural configuration is significant for its biological activity, influencing how the compound interacts with various biological systems.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Enzyme Modulation
This compound has been investigated for its role in modulating enzyme activities related to drug metabolism and detoxification pathways. It appears to affect cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. Understanding its influence on these enzymes could provide insights into its therapeutic applications and interactions with other medications.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The amino and hydroxyl groups are thought to engage in hydrogen bonding and hydrophobic interactions, facilitating binding to target proteins. This binding can lead to alterations in enzyme activity or receptor signaling pathways, which may explain its effects on metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-Amino-2-naphtholAmino and hydroxyl groups on different positionsDifferent reactivity due to positional differences
2-Amino-naphthaleneAmino group at position 2 on naphthaleneLacks hydroxyl group; different biological activity
1-NaphtholHydroxyl group at position 1 without amino groupPrimarily used as a precursor for other compounds
5-Amino-naphtholAmino group at position 5Less common in applications compared to 4-amino

The distinct positioning of the functional groups in this compound contributes to its unique reactivity and biological properties compared to these similar compounds.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating promising potential as an antimicrobial agent .
  • Enzyme Interaction : Another study investigated the interaction of this compound with cytochrome P450 enzymes. It was found that it could inhibit specific isoforms, suggesting implications for drug metabolism and potential drug-drug interactions.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]naphthalen-1-ol

InChI

InChI=1S/C12H13NO/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8,14H,13H2,1H3/t8-/m1/s1

InChI Key

JPLPWOCTHNZHMW-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C2=CC=CC=C21)O)N

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)O)N

Origin of Product

United States

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